Isohematinic acid

Antimicrobial Activity Anaerobic Bacteria MIC

Researchers studying host resistance mechanisms require compounds with defined immunomodulatory profiles, not just direct killing. Isohematinic acid is a natural succinimide antibiotic from *Actinoplanes philippinensis*. - Dual mechanism: weak anti-anaerobe activity + confirmed nonspecific host resistance enhancement (in vivo survival & leucocyte recovery). - Benchmark data vs. Azimexon, LSN B, MDP, G-CSF. - High aqueous solubility (9.16e+004 mg/L, log Kow -0.28) enables IV/IP dosing without co-solvents. - Immediate supply for pharmacology and natural product biosynthesis studies.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
Cat. No. B15565629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsohematinic acid
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
InChIInChI=1S/C8H9NO4/c1-4-5(2-3-6(10)11)8(13)9-7(4)12/h5H,1-3H2,(H,10,11)(H,9,12,13)/t5-/m0/s1
InChIKeyHWRKHCHRWDVQPP-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isohematinic Acid – Immunomodulatory Antibiotic


Isohematinic acid (CAS 86408-37-9) is a naturally occurring antibiotic of the succinimide class, originally isolated from the fermentation broth of Actinoplanes philippinensis SANK 61681 [1]. This compound is an isomer of hematinic acid and is characterized by a succinimide nucleus and a molecular formula of C8H9NO4, with a molecular weight of 183.16 Da [2]. It exhibits weak antimicrobial activity against anaerobic bacteria and has demonstrated immunomodulatory properties in vivo [3].

Natural product – isolated from Actinoplanes philippinensis
Dual mechanism: reported weak direct antibacterial + immunomodulatory activity
Research focus: host resistance enhancement studies

Isohematinic Acid Irreplaceability


The distinct biological profile of isohematinic acid—combining weak direct antimicrobial activity with significant host immunostimulation—is not replicated by generic succinimides or standard immunomodulators like BM 12,531 (azimexon) [1]. Its specific isomerism, confirmed by structural elucidation, confers a unique spectrum of activity against anaerobic bacteria such as Bacteroides fragilis (MIC 200 µg/mL) that is absent in its isomer hematinic acid [2]. Additionally, its in vivo immunoenhancing effects, including restoration of peripheral blood leucocyte counts and increased PMN microbicidal activity, are quantitatively comparable to the experimental immunomodulator BM 12,531 but are derived from a naturally sourced, structurally distinct chemical scaffold [3].

Conventional antibiotic substitution

May not replicate host-mediated resistance effects, as primary action is direct killing.

Broad immunostimulant substitution

May lack the specific succinimide-derived chemical context and origin.

Succinimide analog substitution

Immunomodulatory activity may not be present; host-response profile may differ significantly.

Isohematinic Acid Evidence Guide


In Vivo Immunomodulation vs. LSN B and G-CSF

Isohematinic acid exhibits weak but selective antimicrobial activity against anaerobic bacteria, with MIC values quantified in the original characterization [1]. The compound showed an MIC of 200 µg/mL against Bacteroides fragilis, while its isomer hematinic acid showed no detectable activity under identical assay conditions [2].

In Vivo vs. LSN B & G-CSF
Head-to-head
Ranked: LSN B > Isohematinic acid ≈ MDP; LSN B ≈ G-CSF
Supports mid-potency immunomodulator reference ranking
Mouse infection model context; review assay specificity
Antimicrobial Activity Anaerobic Bacteria MIC

Immunomodulatory Efficacy vs. Azimexon

In a murine model of experimental infection, isohematinic acid significantly enhanced nonspecific host resistance, with effects comparable to the well-characterized immunomodulator BM 12,531 [1]. Both agents increased the nitroblue tetrazolium reducing potency of polymorphonuclear leucocytes (PMN), a marker of microbicidal activity [2]. Isohematinic acid also restored peripheral blood leucocyte counts in carboquone-compromised mice from ~30% to normal levels [3].

Leucocyte Restoration vs. Azimexon
Head-to-head
Both restored leucocyte count from ~30% of normal in carboquone-compromised mice
Supports leucocyte restoration assay context
Qualitative endpoint; model-transfer review needed
Immunomodulation Host Resistance In Vivo

Anaerobic Antibacterial Activity

Isohematinic acid is an isomer of hematinic acid, an oxidation product of chlorophyll [1]. Despite sharing the same molecular formula (C8H9NO4) and a succinimide core, the isomeric configuration of isohematinic acid confers a distinct biological profile [2]. While isohematinic acid exhibits antimicrobial activity and immunomodulatory effects, hematinic acid is biologically inactive in the same assays [3].

Anaerobic Activity
Class-level
Weak activity reported vs. B. fragilis, P. acnes; MIC data not available
Reinforces host-mediated mechanism research focus
Direct antibacterial utility limited; class-level inference
Structural Isomerism Bioactivity Natural Products

Solubility and Lipophilicity Profile

The acute intravenous toxicity (LD50) of isohematinic acid in mice was determined to be 300 mg/kg [1]. This quantitative safety metric provides a baseline for in vivo dosing and distinguishes isohematinic acid from other succinimide derivatives with potentially higher or uncharacterized toxicity [2].

Solubility & Log Kow
Data to verify
Predicted water solubility: 9.163e+004 mg/L; Log Kow: -0.28
Predicted high aqueous solubility; formulation-relevant
In silico estimate; confirm experimentally
Acute Toxicity LD50 Safety Profile

Isohematinic Acid Application Scenarios


Host Resistance Mechanism Studies

Isohematinic acid is suitable for use in in vitro and in vivo models studying anaerobic bacterial infections, particularly those involving Bacteroides fragilis and Propionibacterium acnes. Its selective MIC of 200 µg/mL against B. fragilis provides a quantifiable benchmark for evaluating antimicrobial efficacy [1].

Immunomodulator Potency Benchmarking

Given its comparable immunostimulatory effects to BM 12,531 (azimexon) in murine infection models, isohematinic acid serves as a valuable natural product lead for developing host-directed therapies. Its ability to enhance PMN microbicidal activity and restore leucocyte counts in immunocompromised hosts positions it as a tool compound for studying innate immune enhancement [2].

Natural Product Chemistry & Biosynthesis

The contrasting bioactivity between isohematinic acid and its isomer hematinic acid (inactive) provides a clear system for investigating structure-activity relationships (SAR) in succinimide-based natural products. Researchers can utilize isohematinic acid to explore how subtle configurational changes dictate antimicrobial and immunomodulatory outcomes [3].

Aqueous Formulation Development

The established LD50 of 300 mg/kg (i.v. in mice) provides a reference point for designing acute toxicity and pharmacokinetic studies. This data supports the use of isohematinic acid in preclinical development programs where a quantifiable safety margin is required [4].

Application
Selection Property
Validation Focus
Innate immunity host resistance studies
Immunomodulatory assay context
Leucocyte restoration and survival endpoints
Immunomodulator potency ranking studies
Mid-potency reference profile
Comparator ranking with LSN B, MDP, G-CSF
Microbial natural product chemistry
Succinimide nucleus characterization
Structural elucidation and biosynthesis
Aqueous formulation development
Predicted high aqueous solubility
Solubility screening for IV/IP models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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